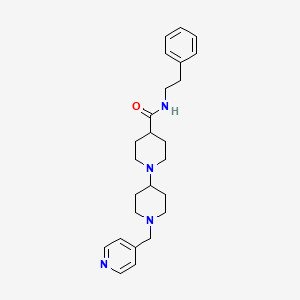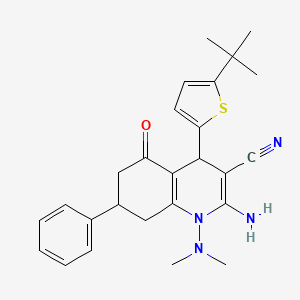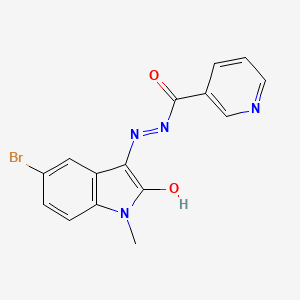
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as ML204, is a small molecule that has been extensively studied for its potential use as a tool compound in research. This compound has been found to have a variety of potential applications in the field of neuroscience, particularly in the study of ion channels and their role in cellular signaling. In
Wirkmechanismus
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide exerts its effects by selectively blocking the Kv1.5 and TRPC5 ion channels. This blockade results in a reduction in the flow of ions through these channels, which in turn affects cellular signaling and function. The exact mechanism by which this compound interacts with these channels is not fully understood, but it is believed to involve binding to specific regions of the channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to have potential anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential neuroprotective effects, as it has been shown to protect against cell death induced by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its selectivity for Kv1.5 and TRPC5 ion channels, which makes it a useful tool for studying the role of these channels in cellular signaling. Additionally, this compound has been found to have relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of more potent and selective compounds that can be used to study ion channels and their role in cellular signaling. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of pain and neurodegenerative diseases. Finally, there is potential for this compound to be used in the development of new drug screening assays, as it has been shown to selectively block specific ion channels that are involved in disease processes.
Synthesemethoden
The synthesis of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 4-pyridinemethanol with 1,4-bis(4-chlorobutyl) piperazine to form 1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. This intermediate is then reacted with 2-phenylethylamine to form N-(2-phenylethyl)-1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. Finally, the chloro groups are replaced with carboxamide groups through reaction with carboxylic acid, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is in the study of ion channels, particularly the voltage-gated potassium channel Kv1.5. This compound has been found to selectively block this channel, making it a useful tool for studying the role of Kv1.5 in cellular signaling. Additionally, this compound has been found to have potential applications in the study of pain signaling, as it has been shown to block the TRPC5 ion channel, which is involved in the transmission of pain signals.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-15-8-21-4-2-1-3-5-21)23-9-18-29(19-10-23)24-11-16-28(17-12-24)20-22-6-13-26-14-7-22/h1-7,13-14,23-24H,8-12,15-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGJUJIMANKMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5969070.png)
![5,5'-[(5-hydroxy-2,4-furandiyl)dimethylylidene]bis(2,2-dimethyl-1,3-dioxane-4,6-dione) - N-methylmethanamine (1:1)](/img/structure/B5969077.png)


![1-[6-(1-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5969098.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B5969113.png)
![[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969120.png)

![N-(2,4-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5969138.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5969152.png)
